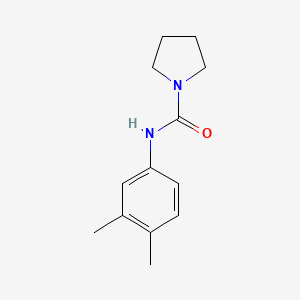
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). DMPP is a synthetic agonist that selectively activates nAChRs, which are important neurotransmitter receptors involved in a wide range of physiological processes.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide activates nAChRs by binding to the receptor and inducing a conformational change that allows ions to flow across the membrane. This activation of nAChRs leads to the release of neurotransmitters such as dopamine, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, this compound has been shown to increase the release of dopamine, which is involved in reward and motivation. This compound has also been shown to increase the release of acetylcholine, which is involved in learning and memory. In muscle cells, this compound has been shown to increase the release of calcium ions, which are involved in muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide in lab experiments is that it selectively activates nAChRs, which allows researchers to study the specific function of these receptors. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that it is a synthetic compound and may not accurately mimic the effects of natural neurotransmitters.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more selective agonists that can activate specific subtypes of nAChRs. Additionally, researchers are interested in studying the effects of this compound on different tissues and in different disease states. Finally, there is interest in developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with pyrrolidine-1-carboxylic acid, followed by acylation with an appropriate reagent. Alternatively, this compound can be synthesized using a one-pot method that involves the reaction of 3,4-dimethylaniline with pyrrolidine-1-carboxylic acid, followed by cyclization with an appropriate reagent.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research as a tool for studying the function of nAChRs. Specifically, this compound is used to selectively activate nAChRs, which allows researchers to study the role of these receptors in a variety of physiological processes. This compound has been used to study the function of nAChRs in the brain, as well as in other tissues such as muscle and immune cells.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-6-12(9-11(10)2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQOYLMWHTVYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5317485.png)
![N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide](/img/structure/B5317503.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5317508.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5317510.png)
![2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine](/img/structure/B5317525.png)
![4-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5317529.png)
![N-ethyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5317535.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]butanoic acid](/img/structure/B5317539.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5317554.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317560.png)
![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)

![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)